molecular formula C12H13N3O2S B2584847 2-(p-Tolylamino)pyridine-3-sulfonamide CAS No. 1251591-79-3

2-(p-Tolylamino)pyridine-3-sulfonamide

Cat. No.: B2584847
CAS No.: 1251591-79-3
M. Wt: 263.32
InChI Key: WTLYEDFMCFDYOP-UHFFFAOYSA-N
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Description

2-(p-Tolylamino)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyridine ring substituted with a p-tolylamino group and a sulfonamide group

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide is not well-defined. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolylamino)pyridine-3-sulfonamide typically involves the reaction of 2-chloropyridine-3-sulfonamide with p-toluidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in a solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(p-Tolylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(p-Tolylamino)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 4-(m-Tolylamino)pyridine-3-sulfonamide
  • N-(Butylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide
  • N-(Ethylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide

Comparison: 2-(p-Tolylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of the p-tolylamino group can influence its binding affinity to molecular targets, thereby affecting its efficacy as an antimicrobial or anticancer agent.

Properties

IUPAC Name

2-(4-methylanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-9-4-6-10(7-5-9)15-12-11(18(13,16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLYEDFMCFDYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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